Lipophilicity (logP) Comparison for Permeability and Solubility Profiling
The target compound exhibits a logP of approximately 0.6, which is significantly lower than that of structurally related 1-substituted analogs. For instance, 2-(5-methylisoxazol-3-yl)-1-[4-(methylthio)benzyl]piperidine has a reported logP of 3.00, and 1-[4-(1H-imidazol-1-yl)benzyl]-2-(5-methylisoxazol-3-yl)piperidine has a logP of 2.27 . This lower lipophilicity for the target compound indicates higher aqueous solubility and a reduced propensity for non-specific binding, which are critical parameters for early-stage biological screening and assay development.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP ~0.6 |
| Comparator Or Baseline | 2-(5-methylisoxazol-3-yl)-1-[4-(methylthio)benzyl]piperidine (logP 3.00); 1-[4-(1H-imidazol-1-yl)benzyl]-2-(5-methylisoxazol-3-yl)piperidine (logP 2.27) |
| Quantified Difference | Target compound is 2.4 to 1.67 logP units lower, corresponding to a >100-fold reduction in lipophilicity. |
| Conditions | Calculated or experimentally determined logP values as reported by Hit2Lead/ChemBridge. |
Why This Matters
A lower logP directly translates to higher aqueous solubility, simplifying in vitro assay preparation and reducing the need for high concentrations of organic co-solvents like DMSO.
